1-(2-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine
Description
1-(2-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a fluorinated heterocyclic compound featuring a piperazine core linked to a pyrazole-carbonyl group. The molecule contains dual fluorophenyl substituents at distinct positions: a 2-fluorophenyl group on the piperazine nitrogen and a 4-fluorophenyl group on the pyrazole ring.
Properties
Molecular Formula |
C20H18F2N4O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C20H18F2N4O/c21-15-7-5-14(6-8-15)17-13-18(24-23-17)20(27)26-11-9-25(10-12-26)19-4-2-1-3-16(19)22/h1-8,13H,9-12H2,(H,23,24) |
InChI Key |
BFNJGWRBMJCHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A : 1-(2-Methoxybenzoyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine (ChemDiv ID: E687-0721)
- Key Differences : Methoxy groups replace fluorophenyl substituents.
- Implications : Reduced electronegativity and altered steric bulk compared to the target compound may decrease receptor-binding efficiency in fluorophobic environments .
- Synthesis : Prepared via coupling of methoxy-substituted phenylhydrazines with piperazine intermediates .
Compound B : 1-(4-Fluorophenyl)-4-{[3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine (CAS 899514-98-8)
- Key Differences : A dihydroisoxazole ring replaces the pyrazole, introducing ring strain and altered π-orbital geometry.
Compound C : 1-(2-Fluorophenyl)-4-(3-(1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-yl)propyl)piperazine (CAS 1055192-47-6)
- Key Differences : A propyl linker connects the pyrazole to the piperazine, replacing the carbonyl group.
- Implications : Increased hydrophobicity and conformational flexibility could enhance membrane permeability but reduce target specificity .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The target compound’s LogP (3.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.
- Fluorine atoms in the target and Compounds B/C enhance metabolic stability via C-F bond resistance to oxidative degradation .
- The carbonyl group in the target compound may improve hydrogen-bonding interactions with biological targets compared to alkyl-linked analogues like Compound C .
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